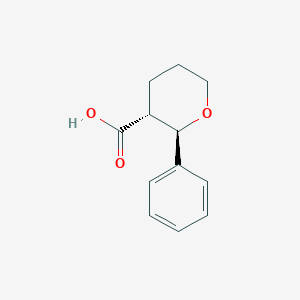

(2R,3R)-2-Phenyloxane-3-carboxylic acid

Description

Significance of Chiral Carboxylic Acids in Organic Synthesis and Medicinal Chemistry

Chiral carboxylic acids are a cornerstone of modern organic and medicinal chemistry due to their prevalence in nature and their utility as versatile chemical entities. rsc.org Their significance stems from their dual role as fundamental building blocks and functional molecules that can influence biological systems or catalyze chemical reactions.

In organic synthesis, chiral carboxylic acids are indispensable. They serve as key starting materials or intermediates in the synthesis of complex molecules, including many natural products and therapeutic agents. rsc.org Furthermore, they have emerged as a critical class of organocatalysts. researchgate.net As Brønsted acids, they can activate a range of substrates for asymmetric reactions, providing an alternative to other catalysts like chiral phosphoric acids. researchgate.net The development of novel catalytic asymmetric strategies to efficiently synthesize α-chiral carboxylic acids continues to be an active area of research, underscoring their importance to the field. rsc.org

In medicinal chemistry, the chirality of carboxylic acids is of paramount importance. Chirality, or the "handedness" of a molecule, has profound implications for pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. hilarispublisher.comyoutube.com Consequently, only one enantiomer (one of the two mirror-image forms) of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. hilarispublisher.com Many widely used drugs contain a chiral carboxylic acid moiety as a key structural feature responsible for their biological activity. While the carboxylic acid group is crucial for the function of many drugs, it can sometimes be associated with poor pharmacokinetic properties, leading medicinal chemists to explore bioisosteres—different functional groups that mimic the properties of a carboxylic acid. researchgate.net

| Drug Name | Therapeutic Class | Significance of Chiral Carboxylic Acid Moiety |

| Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | The (S)-enantiomer is responsible for the anti-inflammatory activity. The body can convert the (R)-enantiomer to the active (S)-form. youtube.com |

| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Marketed as a single (S)-enantiomer; the (R)-enantiomer is a liver toxin. |

| AZD2716 | Secreted Phospholipase A2 Inhibitor | A potent inhibitor whose synthesis demonstrates the utility of modern asymmetric methods for creating chiral acids. researchgate.net |

Importance of Oxane Ring Systems in Natural Products and Bioactive Molecules

The utility of the oxane scaffold extends into medicinal chemistry, where it is recognized as a "bioactive ring"—a ring system that appears frequently in active compounds. chem-space.com Its ability to act as a hydrogen bond acceptor and to introduce conformational rigidity without adding excessive lipophilicity makes it an attractive feature in drug design.

| Natural Product | Class | Biological Significance |

| Phorboxazole A | Marine Macrolide | Exhibits potent cytostatic activity against human cancer cell lines. Contains multiple tetrahydropyran (B127337) rings. bohrium.com |

| Leucascandrolide A | Marine Macrolide | Shows antifungal and cytotoxic properties. Its synthesis involves the stereoselective formation of a substituted tetrahydropyran ring. bohrium.com |

| (+)-Dactylolide | Marine Macrolide | A potent inhibitor of vacuolar-type H+-ATPase, with potential applications in cancer and osteoporosis treatment. Features a central THP ring. |

Stereochemical Context of (2R,3R)-2-Phenyloxane-3-carboxylic Acid within Chiral Heterocycles

The stereochemistry of this compound is defined by the two contiguous stereogenic centers at positions C2 and C3 of the oxane ring. The "(2R,3R)" designation specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules, fixing the spatial orientation of the phenyl and carboxylic acid groups relative to each other and to the ring itself.

The study of chiral heterocycles is fundamental to understanding biological activity. For example, in chiral 2-substituted chromanes, which also contain a dihydropyran ring, the stereochemistry at C2 and the resulting helicity of the ring have been shown to correlate with the molecule's optical properties. mdpi.comnih.gov Similarly, for this compound, the defined stereochemistry governs its chiroptical properties and is expected to be the primary determinant of its biological function. The synthesis of such chiral heterocycles as a single diastereoisomer and enantiomer is a significant synthetic challenge that requires precise control over stereochemistry. rsc.org

| Stereochemical Feature | Description | Implication for this compound |

| Chiral Centers | C2 and C3 atoms of the oxane ring are stereogenic. | The molecule is chiral and can exist as enantiomers and diastereomers. |

| Absolute Configuration | (2R,3R) specifies the absolute spatial arrangement at both C2 and C3. | Defines the molecule as a single, specific stereoisomer. |

| Relative Configuration | The (2R,3R) configuration determines the relative orientation of the phenyl and carboxylic acid groups (e.g., cis or trans). | Influences the conformational preference (chair form) and the axial/equatorial positioning of the substituents. |

| Conformation | The oxane ring preferentially adopts a low-energy chair conformation. | The overall 3D shape of the molecule is determined by the interplay between the ring conformation and the substituent positions. |

Research Challenges and Opportunities in the Synthesis and Functionalization of Substituted Oxanes

The synthesis and functionalization of substituted oxanes like this compound present both significant challenges and exciting opportunities for chemical research.

Research Challenges:

Stereoselective Synthesis: The primary challenge lies in the stereocontrolled construction of the substituted oxane ring. Achieving high levels of diastereoselectivity and enantioselectivity to produce a single stereoisomer like the (2R,3R) form is often difficult and requires sophisticated synthetic methods. bohrium.comnih.gov

Lack of General Methods: While many methods exist for synthesizing tetrahydropyrans, general and flexible strategies that allow for diverse substitution patterns are still lacking. bohrium.com Traditional de novo ring construction can be lengthy and is often limited by the availability of starting materials. beilstein-journals.org

C–H Functionalization: A more modern and atom-economical approach is the direct functionalization of C–H bonds on a pre-existing oxane ring. However, achieving regioselectivity (functionalizing the desired carbon) and stereoselectivity on sp³-hybridized carbons adjacent to the ring oxygen remains a formidable challenge. nih.gov The presence of multiple C-H bonds and potential electronic effects from the oxygen atom complicates these reactions.

Research Opportunities:

Development of New Catalytic Methods: There is a significant opportunity for the discovery of new catalysts and reactions that can facilitate the asymmetric synthesis and functionalization of oxanes. This includes developing novel organocatalytic, transition-metal-catalyzed, or biocatalytic approaches. wesleyan.edu

Modular Synthesis for Drug Discovery: Creating modular synthetic routes that allow for the rapid and versatile installation of different functional groups onto the oxane scaffold is highly desirable. nih.gov Such strategies would enable the generation of libraries of diverse oxane-containing molecules for screening in drug discovery programs.

Computational Chemistry: The use of computational modeling can aid in understanding reaction mechanisms for oxane synthesis and in predicting the properties of novel substituted oxanes. wesleyan.edu This can accelerate the design of new synthetic targets and catalysts.

Exploration of Novel Bioisosteres: Given their favorable properties, substituted oxanes represent promising scaffolds for medicinal chemistry. There is an opportunity to design and synthesize novel oxane-based structures as bioisosteres for other chemical groups in known bioactive molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-phenyloxane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTXACXZZGZCLU-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2r,3r 2 Phenyloxane 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a multitude of chemical transformations, primarily involving nucleophilic acyl substitution. These reactions allow for the synthesis of a wide array of derivatives such as esters and amides, which are crucial for creating analogs with modified properties.

Esterification and Amidation Reactions

Esterification: The conversion of (2R,3R)-2-Phenyloxane-3-carboxylic acid to its corresponding esters can be accomplished through several standard methods. The choice of method often depends on the steric hindrance of the alcohol and the sensitivity of the starting material. Classical Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a straightforward approach. For more sterically hindered alcohols or under milder conditions, coupling agents are employed. The Steglich esterification, utilizing a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is highly effective. rsc.orgorganic-chemistry.org This method proceeds at room temperature and can produce esters from sterically demanding alcohols in high yields by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. rsc.orgorganic-chemistry.org

Amidation: The formation of amides from the carboxylic acid and an amine is a cornerstone of synthetic chemistry, particularly in pharmaceutical and materials science. mdpi.comnih.gov Direct thermal amidation by heating a carboxylic acid and an amine is possible but often requires harsh conditions. libretexts.org More practical and milder methods rely on the use of coupling reagents to activate the carboxylic acid. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective for coupling carboxylate salts with amines. organic-chemistry.org Boron-based reagents, like B(OCH2CF3)3, have also emerged as powerful catalysts for direct amidation, proceeding under mild conditions with a broad range of substrates and often allowing for purification by simple filtration without the need for chromatography. organic-chemistry.orgacs.org These methods are highly applicable for converting this compound into a diverse library of primary, secondary, and tertiary amides. organic-chemistry.org

Table 1: Selected Methods for Esterification and Amidation

| Transformation | Reagent/Catalyst | Key Features |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Classical Fischer esterification; equilibrium-driven. |

| Esterification | DCC, DMAP, Alcohol | Steglich esterification; mild conditions, suitable for hindered substrates. rsc.orgorganic-chemistry.org |

| Amidation | Amine, Coupling Agent (e.g., HBTU) | High yields, suitable for unstable carboxylic acids. organic-chemistry.org |

| Amidation | Amine, B(OCH₂CF₃)₃ | Mild conditions, broad substrate scope, simple workup. acs.org |

Derivatization for Analog Synthesis

The carboxylic acid group serves as a key starting point for the synthesis of a wide variety of analogs beyond simple esters and amides. Chemical modification at this position can introduce new functional groups, alter physicochemical properties, or prepare the molecule for conjugation. nih.gov

One common strategy involves the reduction of the carboxylic acid to a primary alcohol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting hydroxymethyl group at the C3 position opens up new avenues for derivatization, such as conversion to halides, ethers, or subsequent oxidation to an aldehyde.

Another powerful transformation is the Curtius rearrangement, which converts the carboxylic acid into an amine with the loss of one carbon atom. The process involves converting the carboxylic acid to an acyl azide (B81097) (e.g., via an acyl chloride followed by reaction with sodium azide), which then rearranges upon heating to an isocyanate. Hydrolysis of the isocyanate yields the primary amine. This provides access to a completely different class of compounds where the C3 position bears an amino group, fundamentally altering the molecule's chemical and biological properties.

Furthermore, the carboxylic acid can be converted into an acyl halide, a highly reactive intermediate, which can then be used in Friedel-Crafts acylation reactions or to form other derivatives. These diverse derivatization pathways underscore the utility of the carboxylic acid moiety as a versatile anchor point for analog synthesis. thermofisher.com

Reactivity of the Phenyloxane Ring System

The phenyloxane ring, a substituted tetrahydropyran (B127337), is relatively stable compared to smaller, more strained cyclic ethers like epoxides or oxetanes. researchgate.net However, its reactivity is significantly influenced by the C2-phenyl substituent, which activates the adjacent C-O bond. Reactions can involve either the cleavage of the ring or the functionalization of its C-H bonds.

Ring-Opening Reactions and Mechanisms of Substituted Oxanes

The ring-opening of tetrahydropyrans (oxanes) is typically achieved under acidic conditions. researchgate.netmdpi.com The presence of the phenyl group at the C2 position plays a crucial role in directing the outcome of this reaction. The mechanism is initiated by the protonation of the ring oxygen by a Lewis or Brønsted acid, forming an oxonium ion. This activation makes the ether susceptible to nucleophilic attack.

The C2 carbon is benzylic, and cleavage of the C2-O bond can be stabilized by the adjacent phenyl ring, which can support the formation of a positive charge. Consequently, the ring-opening reaction proceeds via cleavage of the C2-O bond. A nucleophile will then attack the C2 carbon, leading to a 1,5-difunctionalized open-chain product. For example, reaction with hydrogen halides (H-X) would yield a 5-halo-5-phenylpentan-4-ol derivative. The regioselectivity is driven by the electronic stabilization afforded by the phenyl group. This contrasts with the ring-opening of unsubstituted tetrahydropyrans, which is more challenging and may proceed via different mechanisms. mdpi.comresearchgate.net The study of related ring-opening reactions in 2-aryl-3,4-dihydropyrans with various nucleophiles further demonstrates the propensity for cleavage at the position adjacent to the aryl group. cas.cn

Table 2: Potential Products from Nucleophilic Ring-Opening of the Phenyloxane System

| Nucleophile (Nu-H) | Expected Product Structure |

|---|---|

| H₂O / H⁺ | 5-Hydroxy-5-phenyl-pentane-1,4-diol derivative |

| R-OH / H⁺ | 5-Alkoxy-5-phenyl-pentane-1,4-diol derivative |

| H-X (X=Cl, Br, I) | 5-Halo-5-phenyl-pentane-1,4-diol derivative |

| H-SH | 5-Thio-5-phenyl-pentane-1,4-diol derivative |

Functionalization and Further Derivatization of the Oxane Core

While ring-opening reactions are a primary mode of reactivity, derivatization of the oxane core while preserving the ring structure is a more modern synthetic challenge. The direct functionalization of otherwise unreactive C-H bonds has become a powerful tool in organic synthesis. acs.org

Transition-metal catalysis can enable the selective activation and functionalization of C(sp³)-H bonds. researchgate.net For the this compound scaffold, it is conceivable that catalysts, for instance those based on rhodium or palladium, could direct functionalization to specific positions on the oxane ring. acs.org For example, iron-catalyzed carbene transfer reactions have been shown to achieve C-H functionalization in tetrahydrofuran, a related cyclic ether. mdpi.com Such strategies could be used to introduce new alkyl, aryl, or functional groups onto the oxane backbone, creating novel analogs that would be inaccessible through classical methods. This approach allows for late-stage diversification of the core structure, which is highly valuable in medicinal chemistry and materials science. The inherent ring strain in some systems can also be exploited in chelation-guided C-H activation processes that integrate with ring cleavage. nih.gov

Transformations Involving the Phenyl Substituent

The phenyl group attached to the oxane ring is generally stable but can undergo a variety of transformations, most notably electrophilic aromatic substitution (SEAr). turito.comwikipedia.orgyoutube.com The oxane ring, connected via an alkyl carbon, acts as an electron-donating, activating group. This directs incoming electrophiles primarily to the ortho and para positions of the phenyl ring. wikipedia.org

Standard electrophilic aromatic substitution reactions can be applied to introduce a range of functional groups:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, which can be subsequently reduced to an amino group.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) installs a halogen atom on the phenyl ring.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a strong Lewis acid, attach alkyl or acyl groups to the aromatic ring, respectively.

The reactivity of the phenyl ring is a key feature for creating derivatives, as modifications here can fine-tune electronic properties, solubility, and intermolecular interactions without altering the core oxane scaffold. msu.edunumberanalytics.com In addition to substitution, more drastic transformations are possible. For instance, certain cobalt-based catalytic systems have been shown to selectively convert phenyl rings into carboxylic acid groups under oxidative conditions. researchgate.net It is also possible to achieve intramolecular hydroxylation of a phenyl ring using specific oxoiron(IV) complexes. nih.gov

Table 3: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro-phenyl derivative |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromo-phenyl derivative |

| Acylation | RCOCl, AlCl₃ | ortho- and para-acyl-phenyl derivative |

Stereochemical and Conformational Analysis of 2r,3r 2 Phenyloxane 3 Carboxylic Acid

Conformational Preferences of the Oxane Ring

The oxane (tetrahydropyran) ring, like its carbocyclic analog cyclohexane (B81311), is not planar. To alleviate angle and torsional strain, it adopts several puckered conformations. In its ground state, the oxane ring predominantly exists in a chair conformation. wikipedia.org This conformation minimizes both angle strain, by maintaining near-tetrahedral bond angles, and torsional strain, by ensuring all substituents on adjacent carbons are staggered.

Chair, Boat, and Skew-Boat Conformers

The primary conformers of the oxane ring are the chair, boat, and a more stable, twisted version of the boat known as the skew-boat or twist-boat.

Boat Conformation: This conformer is significantly less stable than the chair due to two main factors: torsional strain from eclipsed hydrogen atoms on the "bottom" of the boat and steric strain between the two "flagpole" hydrogens, which are in close proximity (1.83 Å). byjus.comlibretexts.org This conformation represents an energy maximum on the conformational energy landscape. wikipedia.org

Skew-Boat (Twist-Boat) Conformation: The inherent flexibility of the boat form allows for a twisting motion that relieves some of the strain. libretexts.org This results in the twist-boat conformer, which is a local energy minimum. masterorganicchemistry.com In this form, the flagpole hydrogens move farther apart, and the C-H bonds become more staggered, reducing both steric and torsional strain compared to the true boat form. byjus.comupenn.edu

The relative energies of these conformations for the parent cyclohexane ring, which serves as a close model for oxane, are well-established.

| Conformer | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

|---|---|---|

| Chair | 0 | 0 |

| Twist-Boat | 5.5 | 23 |

| Boat | 6.5 | ~30 |

| Half-Chair | 10.0 | 43 |

This table presents the generally accepted relative energy values for cyclohexane conformers, which are analogous to those for the oxane ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Inversion Processes and Associated Energy Barriers

The oxane ring is dynamic, and at room temperature, it can rapidly interconvert between its two chair conformations in a process known as a ring flip. libretexts.org During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial. This process does not occur directly but proceeds through the higher-energy twist-boat and half-chair conformations. masterorganicchemistry.com

The energy barrier for this inversion is determined by the highest energy state in the pathway, which is the half-chair conformation. For cyclohexane, this barrier is approximately 10 kcal/mol (43 kJ/mol). wikipedia.orgmasterorganicchemistry.com The conformational energy barrier for ring inversion in tetrahydropyran (B127337) is similar to that of cyclohexane. scribd.com This energy barrier is low enough to allow for rapid interconversion at room temperature, with the ring flipping many thousands of times per second. libretexts.org

| Transition State / Intermediate | Energy Barrier (kcal/mol) | Energy Barrier (kJ/mol) | Description |

|---|---|---|---|

| Chair → Half-Chair | 10.0 | ~43 | Highest energy barrier; rate-determining step of ring flip. |

| Twist-Boat → Boat | 1.0 | ~4.2 | Low barrier for interconversion between twist-boat forms. |

This table outlines the energy barriers associated with the cyclohexane/oxane ring inversion process. masterorganicchemistry.com

Influence of Phenyl and Carboxylic Acid Substituents on Oxane Ring Conformation

In (2R,3R)-2-Phenyloxane-3-carboxylic acid, the substituents at C-2 and C-3 dictate the equilibrium between the two possible chair conformations. The steric bulk of a substituent creates unfavorable 1,3-diaxial interactions when placed in an axial position. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the Gibbs free energy difference (ΔG) between the axial and equatorial conformers. wikipedia.orglibretexts.org

Phenyl Group: The phenyl group is a bulky substituent. Its A-value is approximately 3.0 kcal/mol, indicating a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on C-4 and C-6 of the oxane ring.

Carboxylic Acid Group (COOH): The A-value for a carboxylic acid group is approximately 1.4 kcal/mol. This also indicates a preference for the equatorial position.

Given the (2R,3R) stereochemistry, the phenyl group is at C-2 and the carboxylic acid group is at C-3. In a chair conformation, these adjacent substituents can be either axial-equatorial (a,e) or equatorial-axial (e,a). To place both bulky groups in the more favorable equatorial positions, the molecule would need a trans-1,2-diequatorial arrangement. However, the specified (2R,3R) configuration on the oxane ring corresponds to a cis relationship between these two substituents. Therefore, one substituent must be axial and the other equatorial.

The equilibrium will favor the chair conformation where the bulkiest group, the phenyl group, occupies the equatorial position. This would force the carboxylic acid group into the axial position. While an axial carboxylic acid group is less stable than an equatorial one, this conformation is preferred over the alternative where the much larger phenyl group is axial.

However, A-values primarily account for steric effects. Electronic factors can also play a crucial role and may stabilize conformations that are sterically disfavored. wikipedia.org For instance, an axial carboxylic acid group might be stabilized by intramolecular hydrogen bonding with the ring's oxygen atom, potentially offsetting some of the steric strain.

Stereochemical Relationships and Diastereomeric Purity

The molecule this compound has two chiral centers at C-2 and C-3. This gives rise to 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers.

(2R, 3R) and (2S, 3S) are a pair of enantiomers.

(2R, 3S) and (2S, 3R) are another pair of enantiomers.

The relationship between the (2R,3R) isomer and the (2R,3S) or (2S,3R) isomers is diastereomeric. Diastereomers have different physical properties and can be separated by techniques like chromatography. The (2R,3R) designation specifies a cis relationship between the phenyl and carboxylic acid groups, as they are on the same side of the ring relative to each other. The (2R,3S) isomer would have a trans relationship.

Ensuring diastereomeric purity is a critical aspect of the synthesis of such compounds. The relative stereochemistry (cis or trans) is typically controlled during the synthetic process, for example, through stereoselective cyclization or hydrogenation reactions. The final purity is then confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants between protons on C-2 and C-3 can help distinguish between cis and trans isomers.

Chirality in Related Phenyloxolane and Phenyloxirane Carboxylic Acids

Chirality is a key feature in smaller, related heterocyclic carboxylic acids as well.

Phenyloxolane Carboxylic Acids: Oxolane (tetrahydrofuran) is a five-membered ring. A phenyl-substituted oxolane carboxylic acid, such as 2-phenyl-oxolane-3-carboxylic acid, also possesses at least two stereocenters, leading to a similar set of four possible stereoisomers. The five-membered ring is less conformationally rigid than the six-membered oxane ring, adopting envelope and twist conformations. The stereochemical outcome of reactions to form these rings is a central challenge in their synthesis.

Phenyloxirane Carboxylic Acids: Oxirane (epoxide) is a strained three-membered ring. An example is 3-phenyloxirane-2-carboxylic acid. Due to the rigidity of the ring, there is no conformational isomerism. The substituents are fixed in either a cis or trans relationship. With two chiral centers at C-2 and C-3, this system also has four stereoisomers. The high ring strain in oxiranes makes them valuable synthetic intermediates for ring-opening reactions, which often proceed with a defined stereochemical outcome (e.g., Sₙ2 inversion). researchgate.net The synthesis and separation of chiral oxiranes are important in asymmetric synthesis. researchgate.net

In all these cases—oxane, oxolane, and oxirane—the presence of both a phenyl and a carboxylic acid substituent on the chiral heterocyclic ring creates a complex stereochemical environment that is fundamental to the molecule's identity and function.

Design and Synthesis of Derivatives and Analogs of 2r,3r 2 Phenyloxane 3 Carboxylic Acid

Structural Modification Strategies for Tailored Properties

The optimization of a lead compound such as (2R,3R)-2-phenyloxane-3-carboxylic acid involves a multifaceted approach to tailor its properties for a desired biological effect. Medicinal chemists employ a range of strategies to systematically modify the molecule and study the resulting structure-activity relationships (SAR). These strategies often focus on enhancing interaction with the biological target, improving absorption, distribution, metabolism, and excretion (ADME) properties, and minimizing off-target effects.

Key structural modification strategies that can be applied to the this compound scaffold include:

Scaffold Hopping: This involves replacing the central oxane ring with a different heterocyclic or carbocyclic core while aiming to maintain the essential three-dimensional arrangement of the key functional groups (the phenyl group and the carboxylic acid). This can lead to novel intellectual property and may improve properties such as metabolic stability or solubility.

Fragment-Based Modification: This strategy involves dissecting the molecule into its constituent fragments—the phenyl ring, the oxane core, and the carboxylic acid—and systematically modifying each to probe their individual contributions to biological activity. For instance, the phenyl ring can be substituted at various positions, the oxane ring can be altered in size or stereochemistry, and the carboxylic acid can be replaced with bioisosteres.

Conformational Constraint: By introducing elements of rigidity into the molecule, such as additional rings or double bonds, it is possible to lock the molecule into a specific conformation that is optimal for binding to its target. This can lead to an increase in potency and selectivity. For the this compound, this could involve creating bicyclic analogs.

These strategic modifications are guided by computational modeling and an iterative process of synthesis and biological testing to build a comprehensive understanding of the SAR for this class of compounds.

Synthesis of Substituted Phenyl Analogs

Modification of the phenyl ring on the this compound scaffold is a primary strategy to explore the SAR and modulate the compound's properties. The introduction of various substituents at the ortho, meta, and para positions of the phenyl ring can influence electronic properties, lipophilicity, and steric interactions with the biological target.

The synthesis of these analogs can be achieved through various established organic chemistry methodologies. A common approach involves the use of pre-functionalized phenyl precursors in the synthesis of the oxane ring. Alternatively, late-stage functionalization of the phenyl ring on the intact oxane scaffold can be achieved through modern cross-coupling reactions.

Table 1: Potential Synthetic Routes to Substituted Phenyl Analogs

| Reaction Type | Description | Potential Substituents |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid or ester with a halide. This is a versatile method for introducing a wide range of aryl and heteroaryl groups. | Alkyl, alkoxy, halogen, cyano, nitro |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of carbon-nitrogen bonds. This allows for the introduction of primary and secondary amines. | -NH2, -NHR, -NR2 |

| Sonogashira Coupling | Palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. This introduces alkynyl groups. | -C≡CH, -C≡CR |

| C-H Functionalization | Direct functionalization of carbon-hydrogen bonds on the phenyl ring. This is an increasingly popular method for its atom economy. | Aryl, alkyl, halogen |

The choice of synthetic route will depend on the desired substituent and its compatibility with the existing functional groups on the this compound molecule. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the molecule's interaction with its target and its metabolic stability.

Modifications of the Carboxylic Acid Group

The carboxylic acid group is a key functional moiety, often crucial for the pharmacophore of a drug molecule. However, it can also contribute to undesirable properties such as poor membrane permeability and rapid metabolism. Therefore, modification of the carboxylic acid group in this compound is a critical aspect of lead optimization.

Common modifications include esterification and amidation to produce prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. A more sophisticated approach is the use of carboxylic acid bioisosteres, which are functional groups that mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid but have different physicochemical properties.

Table 2: Common Bioisosteres for the Carboxylic Acid Group

| Bioisostere | pKa Range | Key Features |

| Tetrazole | 4.5 - 4.9 | Similar acidity to carboxylic acids, metabolically stable. |

| Acylsulfonamide | Varies | Can be tuned by the R group, often more lipophilic. |

| Hydroxamic Acid | 8 - 9 | Can act as a metal chelator, different acidity profile. |

| 3-Hydroxyisoxazole | ~4.5 | Similar acidity and planar geometry to carboxylic acids. |

The synthesis of these derivatives typically involves activation of the carboxylic acid group of this compound, for example, by conversion to an acid chloride or through the use of coupling agents, followed by reaction with the appropriate nucleophile (an alcohol for an ester, an amine for an amide, or the precursor for a bioisostere).

Synthesis of Oxane Ring Stereoisomers and Related Heterocycles

The stereochemistry of the this compound is critical for its biological activity. The synthesis and evaluation of other stereoisomers (diastereomers and enantiomers) are essential to understand the three-dimensional requirements for target binding. Stereoselective synthesis of substituted tetrahydropyrans (oxanes) can be achieved through various methods, including:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key ring-forming reactions.

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as carbohydrates or amino acids, to build the oxane ring with defined stereocenters.

Diastereoselective Reactions: Substrate-controlled reactions that favor the formation of one diastereomer over others.

Furthermore, exploring related heterocyclic systems can provide valuable insights. This can include the synthesis of analogs with different ring sizes (e.g., oxetanes or oxepanes) or the introduction of other heteroatoms into the ring (e.g., thiomorpholines or piperidines). These modifications can impact the conformation of the molecule and its physicochemical properties. The synthesis of these related heterocycles often requires the development of new synthetic routes tailored to the specific target ring system.

Exploration of Bioisosteric Replacements in the Oxane Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound. In the context of this compound, the oxane ring itself can be replaced with other cyclic structures to modulate properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity.

The goal of a bioisosteric replacement of the oxane ring is to maintain the relative spatial orientation of the phenyl and carboxylic acid substituents while altering the properties of the core scaffold.

Table 3: Potential Bioisosteric Replacements for the Oxane Ring

| Bioisostere | Rationale for Replacement |

| Cyclopentane (B165970)/Cyclohexane (B81311) | To decrease polarity and potentially improve membrane permeability. |

| Tetrahydrofuran | To alter the ring strain and conformation. |

| Piperidine (B6355638) | To introduce a basic nitrogen atom, which can form salt and potentially improve solubility and target interactions. |

| 1,3-Dioxane | To introduce an additional hydrogen bond acceptor and alter the dipole moment. |

The synthesis of these bioisosteric analogs would require distinct synthetic strategies. For example, the synthesis of a cyclopentane analog would involve the formation of a five-membered carbocyclic ring with the appropriate stereochemistry, while the synthesis of a piperidine analog would necessitate the introduction of a nitrogen atom into the heterocyclic core. The choice of a bioisostere is guided by the specific properties that need to be optimized and the synthetic feasibility of the target molecule.

Advanced Spectroscopic and Analytical Methods for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (2R,3R)-2-Phenyloxane-3-carboxylic acid, both ¹H and ¹³C NMR would be critical for confirming the constitution and relative stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The protons on the oxane ring (a tetrahydropyran (B127337) system) would provide the most valuable stereochemical information. The protons at C2 and C3 are diastereotopic and would appear as distinct multiplets. The coupling constant (J-value) between the proton at C2 (H2) and the proton at C3 (H3) would be particularly informative. A relatively large diaxial coupling constant would suggest a conformation where both the phenyl group at C2 and the carboxylic acid group at C3 are in equatorial positions on the chair-like conformation of the oxane ring. Conversely, smaller axial-equatorial or equatorial-equatorial couplings would indicate different conformational preferences. The chemical shifts of the phenyl protons and the acidic proton of the carboxyl group would also be observed, typically in the ranges of 7.2-7.5 ppm and 10-13 ppm, respectively. fiveable.me

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing a unique signal for each carbon atom. The chemical shift of the carbonyl carbon in the carboxylic acid group is expected to appear in the range of 170-185 ppm. fiveable.me The carbons of the oxane ring would appear in the aliphatic region, with the carbon bearing the oxygen (C2) being the most downfield of the ring carbons.

Conformational Analysis: The oxane ring typically adopts a chair conformation to minimize steric strain. For a 2,3-disubstituted oxane, the relative orientation of the phenyl and carboxylic acid groups (cis or trans) dictates the conformational equilibrium. In the (2R,3R) diastereomer, the substituents are cis to each other. To minimize steric hindrance, the molecule would likely adopt a chair conformation where the bulky phenyl group occupies an equatorial position. The conformational preference of the carboxylic acid group would depend on a balance of steric and electronic factors. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to determine through-space proximities between protons, further elucidating the preferred conformation in solution. acs.org

Expected ¹H NMR Data (Illustrative)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet | - |

| H-2 (Oxane) | 4.5 - 5.0 | Doublet | JH2-H3 = 2-4 (cis) |

| H-3 (Oxane) | 2.8 - 3.2 | Multiplet | - |

| Oxane-CH₂ | 1.5 - 2.2 & 3.5 - 4.0 | Multiplets | - |

Infrared (IR) Spectroscopy for Functional Group Characterization and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid and the C-O bond of the ether within the oxane ring.

The most prominent feature would be the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org This broadness is a result of hydrogen bonding, as carboxylic acids tend to form dimers in the solid state and in concentrated solutions. spectroscopyonline.com Superimposed on this broad O-H band would be the sharper C-H stretching absorptions of the phenyl and aliphatic protons around 3000 cm⁻¹.

Another key diagnostic peak is the strong carbonyl (C=O) stretch of the carboxylic acid, which is expected between 1760 and 1690 cm⁻¹. orgchemboulder.com Its exact position can be influenced by hydrogen bonding; dimerized carboxylic acids typically show a C=O stretch around 1710 cm⁻¹. libretexts.org The spectrum would also feature a C-O stretching vibration from the carboxylic acid group between 1320-1210 cm⁻¹ and another C-O-C stretching band for the ether linkage in the oxane ring, typically found in the 1150-1050 cm⁻¹ region. spectroscopyonline.com

IR spectroscopy can also be used to monitor reactions, for example, by observing the disappearance of the carbonyl absorption of a starting material and the appearance of the characteristic carboxylic acid bands.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Phenyl/Alkyl C-H | Stretch | 3100 - 2850 | Medium, Sharp |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong |

| C-O (Acid & Ether) | Stretch | 1320 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₁H₁₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or a related ion like [M+H]⁺ or [M-H]⁻.

In electron ionization (EI) mass spectrometry, the molecular ion would be expected, although it might be of low abundance. The fragmentation pattern would provide valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group as COOH or CO₂. A significant fragmentation pathway for this molecule would likely involve the cleavage of the bonds adjacent to the oxygen atom in the oxane ring. The phenyl group would likely lead to characteristic aromatic fragment ions, such as the tropylium (B1234903) ion at m/z 91.

Electrospray ionization (ESI), a softer ionization technique, would be well-suited for this polar molecule, likely producing a prominent pseudomolecular ion, such as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) on these precursor ions could then be used to induce fragmentation and obtain structural information, confirming the connectivity of the phenyl, oxane, and carboxylic acid moieties.

Expected Mass Spectrometry Data

| Ion Type | Expected m/z (for C₁₁H₁₂O₃) | Technique | Information Provided |

|---|---|---|---|

| [M]⁺ | 192.0786 | HRMS (EI) | Molecular Weight and Formula Confirmation |

| [M-H]⁻ | 191.0714 | HRMS (ESI) | Molecular Weight and Formula Confirmation |

| [M-H₂O]⁺ | 174 | MS (EI) | Fragmentation Pattern |

| [M-COOH]⁺ | 147 | MS (EI) | Fragmentation Pattern |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. libretexts.org This technique can unambiguously establish the absolute stereochemistry of a chiral molecule like this compound, provided a suitable single crystal can be grown.

The analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This includes the conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the relative orientations of the phenyl and carboxylic acid substituents. For chiral molecules, the use of anomalous dispersion, often with copper radiation, allows for the determination of the absolute configuration (R/S) at each stereocenter without the need for a known chiral reference.

Furthermore, the crystal structure reveals the packing of molecules in the crystal lattice and details of intermolecular interactions, such as hydrogen bonds. In the case of a carboxylic acid, strong hydrogen bonding between the carboxyl groups of adjacent molecules, often forming dimeric structures, is expected and would be clearly visualized. researchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

While NMR, IR, and MS can confirm the structure and relative stereochemistry of the (2R,3R) diastereomer, they cannot distinguish it from its enantiomer, (2S,3S)-2-Phenyloxane-3-carboxylic acid. Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for the enantioselective analysis of chiral carboxylic acids. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for a wide range of chiral compounds, including carboxylic acids. researchgate.net The mobile phase typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with a small amount of an acidic modifier (such as trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid and improve peak shape. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. The e.e. is calculated from the relative areas of the two enantiomer peaks in the chromatogram.

Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid usually needs to be derivatized to a more volatile form, such as a methyl or ethyl ester. The resulting chiral ester can then be separated on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chemicalbook.com The choice of the specific CSP and the temperature program are critical for achieving baseline separation of the enantiomers.

Both chiral HPLC and GC are powerful quantitative tools essential for assessing the stereochemical outcome of asymmetric syntheses or resolutions that produce this compound.

Theoretical and Computational Studies on 2r,3r 2 Phenyloxane 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized geometry and electronic properties of molecules. For (2R,3R)-2-Phenyloxane-3-carboxylic acid, these calculations can predict key structural parameters and provide insights into its reactivity.

By employing a functional such as B3LYP with a basis set like 6-31G*, the molecule's geometry can be fully optimized. This process yields important data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. Other properties, such as ionization potential and electron affinity, can also be computed, offering further understanding of the molecule's electronic behavior. mdpi.com

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C-O (oxane ring) | 1.43 Å |

| C-C (oxane ring) | 1.54 Å | |

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.36 Å | |

| C-C (phenyl ring) | 1.39 Å | |

| Bond Angles | O-C-C (oxane ring) | 110.5° |

| C-O-C (oxane ring) | 112.0° | |

| O=C-O (carboxyl) | 124.0° | |

| Dihedral Angles | C-C-C-O (oxane ring) | -55.2° |

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis using Quantum Chemical Methods (e.g., G2, DFT)

The flexibility of the oxane ring and the rotational freedom of the phenyl and carboxylic acid groups mean that this compound can exist in multiple conformations. Conformational analysis using quantum chemical methods like DFT is essential to identify the most stable conformers and to understand the energy landscape of the molecule.

A potential energy surface (PES) scan can be performed by systematically rotating key dihedral angles to locate energy minima. nih.gov Each minimum on the PES corresponds to a stable conformer. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. This analysis is crucial as the biological activity of a molecule is often dependent on its preferred conformation.

Table 3: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | (O-C2-C3-C4): -58, (C2-C-Ph): 70 | 0.00 |

| 2 | (O-C2-C3-C4): -55, (C2-C-Ph): 180 | 1.25 |

| 3 | (O-C2-C3-C4): 56, (C2-C-Ph): 65 | 2.10 |

| 4 | (O-C2-C3-C4): 54, (C2-C-Ph): -175 | 3.50 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical methods identify stable conformers, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. MD simulations model the atomic motions of the molecule, offering a view of its conformational landscape in a simulated environment, such as in a solvent like water. nih.gov

These simulations can reveal the transitions between different conformations and the flexibility of various parts of the molecule. nih.govmdpi.com By analyzing the trajectory of an MD simulation, one can generate Ramachandran-like plots for key dihedral angles to visualize the accessible conformational space. This information is vital for understanding how the molecule might adapt its shape upon interacting with a biological target.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can be used to confirm the structure of a synthesized compound. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.gov

Table 4: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Position | Predicted ¹³C Shift | Predicted ¹H Shift |

|---|---|---|

| C2 (CH-Ph) | 85.2 | 4.85 |

| C3 (CH-COOH) | 45.8 | 3.10 |

| C4 (CH₂) | 28.5 | 1.90 (ax), 2.15 (eq) |

| C5 (CH₂) | 25.1 | 1.75 (ax), 2.05 (eq) |

| C6 (CH₂-O) | 68.3 | 3.80 (ax), 4.10 (eq) |

| C=O (Carboxyl) | 175.4 | - |

| C-ipso (Phenyl) | 138.1 | - |

| C-ortho (Phenyl) | 128.5 | 7.35 |

| C-meta (Phenyl) | 129.2 | 7.40 |

| C-para (Phenyl) | 128.8 | 7.30 |

Computational Modeling for Enzyme-Substrate Interactions and Binding Affinities

To investigate the potential biological activity of this compound, computational modeling can be used to study its interactions with enzyme targets. Molecular docking is a technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net

Following docking, MD simulations can be used to refine the binding pose and to calculate the binding free energy, which provides an estimate of the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. nih.gov This information is invaluable for structure-based drug design and for understanding the molecule's mechanism of action at a molecular level.

Table 5: Predicted Interactions and Binding Affinity with a Hypothetical Enzyme Active Site

| Interaction Type | Interacting Residues | Distance (Å) |

|---|---|---|

| Hydrogen Bond | Carboxyl O with Arg122 | 1.8 |

| Hydrogen Bond | Carboxyl OH with Asp89 | 2.1 |

| Hydrophobic | Phenyl ring with Phe210, Leu214 | - |

| van der Waals | Oxane ring with Val150, Ala151 | - |

| Predicted Binding Affinity (ΔG) | | -7.5 kcal/mol |

Applications in Advanced Chemical Synthesis

(2R,3R)-2-Phenyloxane-3-carboxylic Acid as a Chiral Building Block

No specific examples or detailed research findings on the use of this compound as a chiral building block in the synthesis of other molecules were found in the available literature.

Utilization in Asymmetric Catalysis

There is no available information detailing the utilization of this compound or its derivatives as a ligand, catalyst, or auxiliary in asymmetric catalysis.

Role in the Synthesis of Complex Natural Products and Analogues

No published total syntheses of complex natural products or their analogues that employ this compound as a starting material or key intermediate could be identified.

Strategies for Diversity-Oriented Synthesis (DOS) using the Oxane Scaffold

While Diversity-Oriented Synthesis (DOS) is a known strategy for creating molecular libraries, there are no specific documented strategies that utilize the this compound scaffold for this purpose.

Biological Activity and Mechanistic Investigations of 2r,3r 2 Phenyloxane 3 Carboxylic Acid Analogs

Enzyme Inhibition and Activation Studies: Mechanistic Insights

Analogs of (2R,3R)-2-Phenyloxane-3-carboxylic acid, characterized by the presence of a cyclic ether and a carboxylic acid functional group, have been investigated for their ability to interact with and modulate the activity of several classes of enzymes. The structural features of these molecules, including stereochemistry and the nature of substituents, play a crucial role in their inhibitory or activatory profiles.

Carbohydrate-processing enzymes, such as glycosidases, are vital for a range of biological processes, and their inhibition is a key strategy in the management of diseases like diabetes and viral infections. nih.govnih.gov While direct studies on this compound analogs are not extensively documented, the tetrahydropyran (B127337) ring is a core feature of many glycomimetics designed to inhibit these enzymes. nih.gov

For instance, tetrahydropyridine (B1245486) derivatives, which share a six-membered heterocyclic ring system with oxanes, have been synthesized and shown to be potent inhibitors of α-glucosidase and α-amylase. tandfonline.com One study identified a nitrophenyl-substituted tetrahydropyridine with IC50 values of 0.15 µM against α-glucosidase and 1.10 µM against α-amylase, demonstrating competitive inhibition. tandfonline.com Similarly, synthetic amino acid derivatives have also been shown to inhibit α-glucosidase with IC50 values ranging from 51 to 353 µM. nih.govresearchgate.net These findings suggest that the heterocyclic core of this compound could serve as a scaffold for the design of novel glycosidase inhibitors. The phenyl and carboxylic acid groups would be expected to form specific interactions within the enzyme's active site, influencing both potency and selectivity. The flexibility of the oxane ring in C8-glycomimetics, however, did not necessarily correlate with an increase in inhibitory activity against a panel of 24 glycosidases, indicating that conformational rigidity can be a key factor. nih.gov

Ionotropic glutamate (B1630785) receptors (iGluRs) are critical for synaptic transmission in the central nervous system, and their modulation by small molecules is a promising avenue for treating neurological disorders. Research into structurally related compounds suggests that the phenyloxane scaffold could be relevant in this context.

A study on tetrahydropyran derivatives identified a compound that retained potency as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7). tandfonline.com While mGluRs are distinct from iGluRs, this finding highlights the potential for the tetrahydropyran ring to be incorporated into neurologically active agents. Furthermore, phenyl-tetrazolyl acetophenones have been discovered as positive allosteric potentiators of the mGlu2 receptor. frontiersin.org The this compound structure, with its phenyl group and acidic moiety, could potentially interact with the ligand-binding domains of iGluRs, although this remains to be experimentally verified.

The inhibition of viral proteases is a key strategy in antiviral therapy, most notably in the treatment of HIV/AIDS. Several approved HIV-1 protease inhibitors incorporate cyclic ether moieties, such as the bis-tetrahydrofuran (bis-THF) ligand in darunavir. nih.gov This suggests that the oxane ring in this compound analogs could serve as a valuable P2-ligand in the design of novel protease inhibitors.

Research on HIV-1 protease inhibitors containing phenylcarboxylic acids has shown that while these compounds can exhibit potent enzyme inhibitory activity, their antiviral activity can be poor. nih.gov This discrepancy is often attributed to issues with cell permeability. Nevertheless, the carboxylic acid group is capable of forming key interactions within the active site of the enzyme. The development of non-peptidic inhibitors is an ongoing effort to improve the pharmacokinetic properties of these drugs. amanote.com The rigid scaffold of the phenyloxane derivative could offer advantages in terms of pre-organizing the key functional groups for optimal binding to the protease.

The spliceosome is a complex molecular machine responsible for pre-mRNA splicing, and its dysregulation is implicated in various diseases, including cancer. Small molecule inhibitors of the spliceosome are emerging as potential therapeutics. nih.govnih.gov While there is no direct evidence of this compound analogs targeting the spliceosome, the general principles of small molecule-protein interactions suggest that this class of compounds could be explored for such activity.

Several natural products with complex cyclic ether structures have been identified as splicing inhibitors. nih.gov These molecules often target components of the U2 snRNP, such as SF3B1. nih.govnih.gov The development of synthetic small molecules that can modulate splicing is an active area of research, with some compounds showing the ability to stall spliceosome assembly at specific stages. nih.govfip.orgresearchgate.net The phenyloxane scaffold could provide a novel starting point for the design of such modulators.

Structure-Activity Relationship (SAR) Studies for Bioactive Oxanes

Understanding the structure-activity relationship (SAR) is crucial for the optimization of lead compounds in drug discovery. For bioactive oxanes, several key structural features influence their biological activity.

A study on tetrahydropyran-based inhibitors of LpxC, an essential enzyme in Gram-negative bacteria, provides valuable SAR insights that may be applicable to this compound analogs. nih.gov In this study, the tetrahydropyran core was identified as a novel scaffold for LpxC inhibitors. nih.gov The oxygen atom of the tetrahydropyran was proposed to form a hydrogen bond with Lys238 in the active site of the P. aeruginosa enzyme. nih.gov The carbon backbone of the tetrahydropyran ring engaged in van der Waals interactions with a hydrophobic phenylalanine residue. nih.gov

Optimization of the hydrophobic substituent on the tetrahydropyran ring was found to be critical for potency. Linear hydrophobes that extended further into a hydrophobic tunnel in the enzyme led to more potent inhibition, particularly against E. coli. nih.gov Modifications to the tetrahydropyran core itself, such as the introduction of a hydroxyl or methyl ether group, resulted in diminished potency. nih.gov

For antimicrobial phenyloxane derivatives, the nature and position of substituents on the phenyl ring are also expected to be major determinants of biological activity. mdpi.com In other classes of antimicrobial compounds, such as phenolic derivatives, increased lipophilicity through the addition of alkyl chains has been shown to enhance antibacterial activity against Gram-positive bacteria. nih.gov

Mechanisms of Antimicrobial Activity

The precise mechanisms by which this compound analogs may exert antimicrobial activity are not yet elucidated. However, studies on other phenolic and cyclic ether-containing compounds provide plausible models.

Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including the disruption of the bacterial cytoplasmic membrane, inhibition of virulence factors like enzymes and toxins, and the suppression of biofilm formation. nih.govdrugbank.com The presence of a phenyl group in the phenyloxane structure suggests that these compounds might share similar mechanisms. The lipophilicity conferred by the phenyl group could facilitate insertion into the bacterial cell membrane, leading to increased permeability and cell death. nih.gov

The mechanism of action of phenoxyethanol, a simple aromatic ether, involves broad-spectrum antimicrobial activity against bacteria, yeasts, and molds. It is thought to disrupt membrane function. Diterpene quinone derivatives have also been shown to have antibacterial activity related to the disruption of bacterial membrane function and the inhibition of ATPase and gyrase enzymes. researchgate.net

For oxane-containing compounds, the antimicrobial activity of 6-phenyloxane-2,4-diones has been noted. mdpi.com The specific substituents on these molecules are key determinants of their biological activity. mdpi.com It is plausible that this compound and its analogs could act on the bacterial cell wall or membrane, or they may inhibit essential intracellular enzymes.

Data Tables

Table 1: Inhibitory Activity of Tetrahydropyridine Analogs against Carbohydrate-Processing Enzymes

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

| Nitrophenyl-substituted tetrahydropyridine | α-glucosidase | 0.15 ± 0.01 | Competitive |

| Nitrophenyl-substituted tetrahydropyridine | α-amylase | 1.10 ± 0.04 | Competitive |

Data extracted from a study on tetrahydropyridine derivatives as potential antidiabetic agents. tandfonline.com

Table 2: Structure-Activity Relationship of Tetrahydropyran-Based LpxC Inhibitors

| Compound | Modification | P. aeruginosa LpxC IC50 (nM) | E. coli MIC (µM) |

| 2 | Initial Hit | 7.4 | >200 |

| 9 | Optimized Hydrophobe | 1.9 | 6.25 |

| 23 | Optimized Hydrophobe | Not Reported | <3.13 |

| 25 | Optimized Hydrophobe | Not Reported | <3.13 |

| 27a | Core Modification (Alcohol) | Significantly less potent | Significantly less active |

| 27b | Core Modification (Methyl Ether) | 7 | Poor activity |

This table summarizes the SAR findings from a study on novel tetrahydropyran-based LpxC inhibitors. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the quest to understand the therapeutic potential of novel chemical entities, computational techniques such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools. These methods provide critical insights into how a ligand, such as an analog of this compound, might interact with a biological target at the molecular level. This understanding is fundamental for rational drug design and lead optimization.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. This scoring is often calculated using functions that estimate the free energy of binding, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov For analogs of this compound, docking studies can elucidate how modifications to the phenyloxane scaffold or the carboxylic acid group influence binding affinity and selectivity for a given target. For instance, these studies can reveal key amino acid residues in the binding pocket that form crucial interactions with the ligand. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability and dynamics of the predicted ligand-protein complex over time. nih.govrowan.edu MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. mdpi.com This provides a dynamic picture of the binding event, revealing the flexibility of both the ligand and the protein. ajchem-a.com For a complex between a phenyloxane analog and its target, an MD simulation can verify the stability of the binding pose obtained from docking. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess conformational stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. nih.gov These simulations can uncover subtle conformational changes and the role of water molecules in mediating interactions, offering a more refined understanding of the binding mechanism. nih.gov

The insights gained from these computational approaches are invaluable. They allow researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. The combination of docking and MD simulations provides a robust framework for generating hypotheses about structure-activity relationships (SAR) that can be tested experimentally.

Table 1: Illustrative Molecular Docking Results for this compound Analogs against a Hypothetical Kinase Target

| Compound Analog | Modification | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Analog A | Parent Compound | -8.5 | -9.2 | Lys72, Glu91, Leu144 |

| Analog B | 4'-Fluoro on Phenyl Ring | -9.1 | -9.8 | Lys72, Glu91, Asp165 |

| Analog C | Methyl Ester of Carboxylic Acid | -7.2 | -7.9 | Leu144, Val20 |

| Analog D | Hydroxymethyl at 4-position of Oxane | -8.8 | -9.5 | Lys72, Glu91, Ser145 |

Exploration of Biological Targets of Oxane-Containing Scaffolds

The oxane ring is a six-membered heterocyclic ether that serves as a key structural motif, or scaffold, in numerous biologically active compounds. Its inherent three-dimensional nature and ability to engage in hydrogen bonding make it a valuable component in medicinal chemistry for designing molecules that can interact with specific biological targets. nih.gov The exploration of potential protein targets for new chemical series, such as those based on the this compound scaffold, is a critical step in drug discovery.

The process of identifying biological targets often begins with virtual screening, where large compound libraries are computationally docked against the structures of known proteins to identify potential hits. plos.orgresearchgate.net For novel scaffolds like phenyloxane, this can be complemented by "scaffold hopping" techniques, which search for known active compounds with different core structures but similar three-dimensional arrangements of key interacting groups. mdpi.com This can suggest potential targets based on the known activities of structurally related molecules.

Oxane and other related oxygen-containing heterocyclic scaffolds, such as oxadiazoles (B1248032) and pyrans, are found in compounds targeting a wide array of protein families. nih.govmdpi.com These include enzymes like kinases, proteases, and cyclooxygenases (COX), as well as G-protein coupled receptors (GPCRs) and ion channels. rjptonline.orgmdpi.com The specific biological activity is dictated by the substituents attached to the core scaffold, which modulate the molecule's physicochemical properties and its interactions with the target protein. For instance, the presence of a carboxylic acid group, as in the parent compound, often directs activity towards targets with positively charged binding pockets, such as certain enzymes or receptors that bind endogenous carboxylate-containing ligands. The phenyl group can engage in hydrophobic or π-stacking interactions, further defining target specificity.

Table 2: Potential Biological Target Classes for Oxane-Containing Scaffolds

| Target Class | Potential Therapeutic Area | Rationale for Exploration |

|---|---|---|

| Protein Kinases | Oncology, Inflammation | Many heterocyclic compounds serve as ATP-competitive inhibitors by forming key hydrogen bonds in the kinase hinge region. nih.gov |

| Proteases (e.g., HIV Protease, HCV Protease) | Infectious Diseases | The oxane scaffold can position functional groups to interact with the catalytic residues within the enzyme's active site. |

| Cyclooxygenases (COX-1/COX-2) | Inflammation, Pain | Carboxylic acid-containing heterocycles are known to inhibit COX enzymes, mimicking the binding of arachidonic acid. rjptonline.org |

| G-Protein Coupled Receptors (GPCRs) | Neurology, Cardiovascular | The rigid scaffold can help present substituents in a defined orientation required for receptor binding and modulation. |

| Nuclear Receptors | Metabolic Diseases, Oncology | The overall shape and hydrophobicity of phenyloxane analogs may allow them to function as ligands for nuclear hormone receptors. |

Q & A

Basic: What synthetic strategies are effective for preparing (2R,3R)-2-Phenyloxane-3-carboxylic acid while preserving stereochemical integrity?

Answer:

The synthesis typically involves multi-step routes emphasizing stereoselective reactions. Key steps include:

- Chiral induction : Use of enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to establish the (2R,3R) configuration.

- Ring formation : Cyclization of intermediates via acid-mediated or base-catalyzed processes to construct the oxane ring.

- Carboxylic acid introduction : Late-stage oxidation or hydrolysis of ester/amide precursors.

For validation, chiral HPLC or polarimetry confirms enantiopurity . Comparative analysis with structurally similar compounds (e.g., (2R,3R)-tartaric acid derivatives) can guide reaction optimization .

Basic: How can the stereochemistry of this compound be confirmed experimentally?

Answer:

A combination of techniques is required:

- X-ray crystallography : Provides definitive proof of absolute configuration. SHELX software is widely used for structure refinement, leveraging intensity data and Flack parameter analysis to resolve enantiopurity .

- NMR spectroscopy : H-H NOESY or C coupling constants to verify spatial arrangement of substituents.

- Vibrational circular dichroism (VCD) : Compares experimental and computed spectra for chiral centers .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELXL?

Answer:

Key challenges include:

- Twinning : Handling pseudo-merohedral twinning requires careful application of Hooft/YXIN restraints in SHELXL .

- Disorder modeling : Flexible phenyl or oxane rings may require split-atom or TLS parameterization.

- Enantiomorph assignment : Flack parameter analysis must account for centrosymmetric pseudo-symmetry, which can produce false chirality indicators. The Rogers η parameter is less reliable than the parameter for near-centrosymmetric structures .

Advanced: How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition studies?

Answer:

The (2R,3R) configuration dictates substrate-enzyme binding through:

- Steric complementarity : The phenyl group’s spatial orientation may block active-site access.

- Hydrogen bonding : The carboxylic acid and oxane oxygen form specific interactions with catalytic residues.

Methodologically, kinetic assays (e.g., IC determination) paired with molecular docking (using software like AutoDock Vina) validate stereospecific effects. Comparative studies with (2S,3S) or (2R,3S) diastereomers are critical .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:

Contradictions often arise from:

- Impurity profiles : Chiral contaminants (e.g., 5% (2S,3R) isomer) can skew results. Validate purity via LC-MS and 2D NMR.

- Assay variability : Standardize protocols (e.g., fixed pH, temperature) across replicates.

- Metabolic instability : Use metabolic inhibitors (e.g., cytochrome P450 inhibitors) in cell-based assays to isolate intrinsic activity .

Basic: What analytical techniques differentiate this compound from its structural analogs?

Answer:

- Chromatography : Chiral stationary-phase HPLC (CSP-HPLC) using amylose/cyclodextrin columns.

- Mass spectrometry : High-resolution MS (HRMS) distinguishes molecular formula variations (e.g., methyl vs. phenyl substitutions) .

- Thermogravimetric analysis (TGA) : Detects stability differences in carboxylic acid derivatives .

Advanced: How can computational methods guide the design of this compound-based enzyme inhibitors?

Answer:

- Molecular dynamics (MD) : Simulate ligand-protein binding over 100+ ns to identify stable conformations.

- Free-energy perturbation (FEP) : Predicts affinity changes for substituent modifications.

- Quantum mechanics/molecular mechanics (QM/MM) : Models electronic interactions at catalytic sites.

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: What role does this compound play in asymmetric catalysis?

Answer:

It serves as a chiral auxiliary or ligand in:

- Organocatalysis : Enantioselective aldol or Michael additions.

- Metal complexes : Coordination to Pd or Ru centers for cross-coupling reactions.

Performance is benchmarked against commercial catalysts (e.g., BINOL derivatives) via enantiomeric excess (ee) measurements .

Advanced: How can metabolic stability of this compound derivatives be improved for therapeutic applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products